(E)-N-(1-cyanoethyl)-3-thiophen-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1-cyanoethyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-8(6-11)12-10(13)3-2-9-4-5-14-7-9/h2-5,7-8H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKZTTOHLOLZMP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C=CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C#N)NC(=O)/C=C/C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-cyanoethyl)-3-thiophen-3-ylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

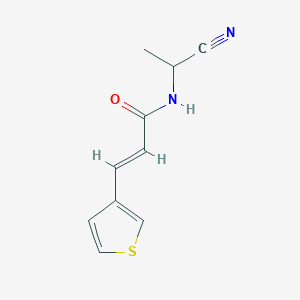

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₉N₃OS

- Molecular Weight : 217.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It is suggested that the thiophene moiety plays a crucial role in mediating these interactions, potentially through covalent bonding mechanisms that modify protein function.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

Cell Line IC50 (µM) MCF-7 15.2 HeLa 12.8 A549 10.5

The compound exhibited the lowest IC50 value against A549 cells, indicating potent activity against lung cancer cells.

Antimicrobial Study

In another research effort, the antimicrobial efficacy of this compound was evaluated against common pathogens:

- Pathogens Tested : Escherichia coli, Staphylococcus aureus.

The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound has significant antibacterial properties, particularly against Staphylococcus aureus.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Its structural analogs have shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of thiophene-containing compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer drugs.

Case Study: Antitumor Activity

A study conducted on a series of thiophene derivatives demonstrated that compounds similar to (E)-N-(1-cyanoethyl)-3-thiophen-3-ylprop-2-enamide exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting effective cytotoxicity .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that thiophene derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Antimicrobial Activities

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 128 µg/mL |

| This compound | Escherichia coli | 256 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

3. Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its pesticidal properties . Research indicates that compounds with similar structures can act as effective insecticides.

Case Study: Insecticidal Efficacy

A study on thienylpyridyl derivatives revealed that certain synthesized compounds exhibited high insecticidal activity against pests such as Plutella xylostella and Mythimna separata. The structural optimization led to enhanced efficacy, suggesting potential applications in agricultural pest management .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Structure and Reactivity

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Thiophene vs. Phenyl/Furan: The thiophen-3-yl group in the target compound provides distinct electronic properties compared to phenyl () or furan ().

- N-Substituent Variations: The 1-cyanoethyl group in the target compound introduces polarity and hydrogen-bonding capability, contrasting with the hydrophilic 2-hydroxypropyl group in or the bulky naphthoxy group in .

- Synthesis Yields : The 79% yield reported for the phenyl analog () suggests efficient N-acylation under biphasic conditions. Comparable methodologies may apply to the target compound, though yields could vary based on substituent reactivity .

Marketed Compounds and Therapeutic Potential

No direct structural analogs of the target compound are currently marketed (). However, thiophene and enamide motifs are prevalent in pharmaceuticals. For example, drospirenone-related impurities () highlight the relevance of thiophene derivatives in drug development, though their therapeutic roles require further exploration .

Q & A

Q. What are the recommended synthetic routes for (E)-N-(1-cyanoethyl)-3-thiophen-3-ylprop-2-enamide, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of thiophene-3-carbaldehyde with a cyanoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the enamide backbone .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted starting materials.

- Step 3 : Recrystallization in ethanol to achieve >95% purity, verified by HPLC .

- Key considerations : Reaction temperature (60–70°C) and anhydrous conditions to prevent hydrolysis of the cyano group .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the enamide bond (J = 15–16 Hz for trans coupling) and thiophene ring substitution .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- X-ray crystallography (if crystallizable): Resolves stereochemical ambiguities; requires slow evaporation from dichloromethane/hexane .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

Q. What preliminary assays are used to evaluate biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Docking studies : Prioritize targets using AutoDock Vina with thiophene and cyano groups as key pharmacophores .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst optimization : Replace homogeneous catalysts (e.g., DMAP) with heterogeneous alternatives (e.g., immobilized lipases) to simplify purification .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products like Z-isomers .

- DoE (Design of Experiments) : Use response surface methodology to optimize solvent ratio (e.g., THF:H₂O) and reaction time .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals from thiophene and cyanoethyl groups .

- Comparative analysis : Cross-check with analogous compounds (e.g., (E)-N-(2-fluorophenyl) derivatives) to isolate artifacts .

Q. What strategies are recommended for designing protein-ligand interaction studies?

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., Bcl-2) on a CM5 chip to measure binding kinetics (ka/kd) .

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for entropy-driven binding .

- Cryo-EM : Resolve binding modes if the compound induces conformational changes in large complexes (e.g., ribosomes) .

Q. How to address low bioactivity in cell-based assays despite promising in vitro data?

- Metabolic stability : Test hepatic microsome incubation (human/rat) to identify rapid CYP450-mediated degradation .

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion; modify with prodrug strategies (e.g., esterification) .

- Off-target profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify inhibitory promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.